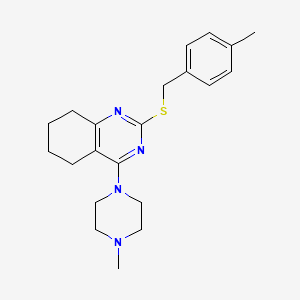

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Description

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a quinazoline-derived compound characterized by a tetrahydroquinazolinyl core modified with a 4-methylpiperazino group at the 4-position and a 4-methylbenzyl sulfide moiety at the 2-position.

Properties

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4S/c1-16-7-9-17(10-8-16)15-26-21-22-19-6-4-3-5-18(19)20(23-21)25-13-11-24(2)12-14-25/h7-10H,3-6,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHXXRFYFFMOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate.

Attachment of the 4-Methylbenzyl Group: The final step involves the nucleophilic substitution of the piperazine nitrogen with 4-methylbenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline derivative using reducing agents like lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide as solvent.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. Research indicates that it may act as an antagonist or inhibitor for certain receptors involved in disease processes.

- VEGFR2 Inhibition : Similar compounds have been documented as VEGFR2 inhibitors, which are crucial in cancer therapy due to their role in angiogenesis (the formation of new blood vessels) . This suggests that 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide could be explored for similar applications.

Neuropharmacology

The piperazine moiety within the compound suggests potential activity at serotonergic and dopaminergic receptors. This could lead to applications in treating neurological disorders such as anxiety and depression.

- Case Study : A study on related piperazine derivatives showed efficacy in modulating neurotransmitter systems, indicating that further investigation into this compound could yield valuable insights into its neuropharmacological effects .

Antimicrobial Activity

Preliminary studies suggest that quinazoline derivatives exhibit antimicrobial properties. The sulfide group may enhance this activity by facilitating interactions with microbial cell membranes.

- Data Table : Comparative antimicrobial activity of quinazoline derivatives.

| Compound Name | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| This compound | Pending Investigation | Pending Investigation |

Cancer Research

Quinazoline derivatives are known for their anticancer properties. The specific structure of this compound may allow it to target cancer cell proliferation pathways effectively.

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The quinazoline core can mimic endogenous ligands, allowing the compound to bind to target sites and modulate their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the sulfide linkage can influence its pharmacokinetic properties.

Comparison with Similar Compounds

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl Sulfoxide

- Structural Difference : The sulfoxide derivative is an oxidized form of the target compound, where the sulfur atom in the sulfide group is bonded to an additional oxygen atom.

- Synthetic Pathways: Oxidation of the sulfide group (e.g., using hydrogen peroxide) is a common method to generate sulfoxides, suggesting a possible route for metabolite formation .

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl Sulfide

- Structural Difference: The 4-methylpiperazino group is replaced with a morpholino ring (CAS: 338963-54-5).

- Implications: Basicity and Solubility: Morpholine (oxygen-containing) is less basic than 4-methylpiperazine (nitrogen-rich), which may reduce cationic character at physiological pH, affecting solubility and protein interactions. Pharmacological Profile: Morpholino derivatives are often explored for their enhanced metabolic stability compared to piperazine-containing analogs, which may influence drug candidate selection .

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Substituent at 4-Position | Sulfur Functional Group | CAS Number | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide | 4-Methylpiperazino | Sulfide | Not Provided | ~425 (estimated) | High basicity, moderate lipophilicity |

| 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide | 4-Methylpiperazino | Sulfoxide | Not Provided | ~441 (estimated) | Increased polarity, reduced stability |

| 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide | Morpholino | Sulfide | 338963-54-5 | ~410 (estimated) | Lower basicity, enhanced metabolic resistance |

Biological Activity

4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antitumor properties. For instance, a study demonstrated that similar compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antidepressant Effects

The piperazine moiety in this compound suggests potential antidepressant activity. Compounds containing piperazine have been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation. Research indicates that such interactions could lead to increased serotonin levels in the brain, thereby alleviating symptoms of depression .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that compounds similar to the target compound displayed IC50 values in the low micromolar range, suggesting potent antitumor activity .

Case Study 2: Antidepressant Activity

A clinical trial involving a piperazine-based compound demonstrated significant improvements in depression scores among participants after six weeks of treatment. This was attributed to its action on serotonin receptors, which enhanced mood stabilization .

Research Findings

Q & A

Q. Table 1: Key Variables for DoE in Synthesis

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Reaction Time | 2–6 hours | High |

| Catalyst Volume | 3–7 drops | Moderate |

| Solvent Volume | 50–150 mL ethanol | Low |

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Melting Point (mp): Compare observed mp with literature values (e.g., 89–91°C for intermediates like 4-(4-methylpiperazino)aniline) to assess purity .

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and piperazine ring integrity.

- HPLC: Employ a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min for purity analysis (>97% threshold) .

Q. Table 2: Analytical Parameters

| Technique | Parameters | Target Outcome |

|---|---|---|

| HPLC | C18 column, λ = 254 nm, 25°C | Purity ≥97% |

| NMR | 400 MHz, DMSO-d6 solvent | Match predicted splitting patterns |

Advanced: How can computational modeling enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Use software like Gaussian or ORCA to map reaction pathways and transition states (e.g., ICReDD’s reaction path search methods ).

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to predict binding affinities.

- Virtual Screening: Pre-screen derivatives for solubility and pharmacokinetics using tools like AutoDock .

Q. Table 3: Computational Tools and Applications

| Tool | Application | Output Metrics |

|---|---|---|

| Gaussian | Transition state energy calculations | ΔG‡ (activation energy) |

| AutoDock | Docking simulations | Binding energy (kcal/mol) |

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers .

- Assay Standardization: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).

- Replicate Key Experiments: Validate conflicting results under identical conditions.

Advanced: What methodological approaches optimize reaction conditions for scale-up?

Methodological Answer:

- Kinetic Studies: Determine rate-limiting steps via time-resolved HPLC sampling.

- Process Simulation: Use Aspen Plus to model heat transfer and mixing efficiency in reactor design .

- Green Chemistry Metrics: Calculate E-factor (waste/product ratio) to minimize environmental impact.

Basic: How can thermal and pH stability be assessed for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition points (e.g., mp >270°C for 4-(4-methylpiperazino)benzoic acid ).

- pH Stability Studies: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, then analyze degradation via HPLC.

Advanced: What strategies ensure data integrity in collaborative research?

Methodological Answer:

- Encryption Protocols: Use AES-256 encryption for raw spectral data and lab notebooks .

- Blockchain Logging: Implement timestamped, immutable records for experimental modifications.

Advanced: How can researchers integrate heterogeneous catalysis into derivative synthesis?

Methodological Answer:

- Catalyst Screening: Test metal-organic frameworks (MOFs) or zeolites for Suzuki-Miyaura coupling.

- Leaching Tests: Analyze reaction filtrate via ICP-MS to confirm catalyst stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.